molecular formula C18H14BrCl2N5O2 B13443240 Chlorantraniliprole-D3

Chlorantraniliprole-D3

Cat. No.: B13443240
M. Wt: 486.2 g/mol
InChI Key: PSOVNZZNOMJUBI-BMSJAHLVSA-N
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Description

Chlorantraniliprole-D3 is a deuterated form of Chlorantraniliprole, an insecticide belonging to the anthranilic diamide class. It is primarily used to control a wide range of pests, including those from the orders Lepidoptera, Coleoptera, Diptera, and Isoptera. This compound is characterized by its high efficacy and low mammalian toxicity, making it a valuable tool in integrated pest management.

Preparation Methods

Synthetic Routes and Reaction Conditions

Chlorantraniliprole-D3 can be synthesized through a novel telescopic process starting from 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid. This process involves the use of anthranilic acid derivatives and methane sulfonyl chloride as a reagent for amide coupling in the presence of pyridine or substituted pyridines as bases in acetonitrile as a solvent . The reaction conditions are mild, and the process is designed to be environmentally friendly and cost-effective.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to reduce production costs, minimize by-products, and simplify isolation and purification steps. The use of one-pot reactions and in-situ synthesis of key starting materials further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Chlorantraniliprole-D3 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols. Substitution reactions can produce a variety of derivatives depending on the substituent introduced.

Comparison with Similar Compounds

Similar Compounds

    Flubendiamide: Another anthranilic diamide insecticide with a similar mode of action.

    Cyantraniliprole: A related compound with broader pest control spectrum.

    Tetraniliprole: A newer compound with enhanced efficacy against resistant pest populations.

Uniqueness

Chlorantraniliprole-D3 is unique due to its deuterated form, which provides enhanced stability and allows for more precise analytical measurements. Its high efficacy, low mammalian toxicity, and environmental friendliness make it a preferred choice in integrated pest management programs .

Properties

Molecular Formula

C18H14BrCl2N5O2

Molecular Weight

486.2 g/mol

IUPAC Name

5-bromo-N-[4-chloro-2-methyl-6-(trideuteriomethylcarbamoyl)phenyl]-2-(3-chloropyridin-2-yl)pyrazole-3-carboxamide

InChI

InChI=1S/C18H14BrCl2N5O2/c1-9-6-10(20)7-11(17(27)22-2)15(9)24-18(28)13-8-14(19)25-26(13)16-12(21)4-3-5-23-16/h3-8H,1-2H3,(H,22,27)(H,24,28)/i2D3

InChI Key

PSOVNZZNOMJUBI-BMSJAHLVSA-N

Isomeric SMILES

[2H]C([2H])([2H])NC(=O)C1=C(C(=CC(=C1)Cl)C)NC(=O)C2=CC(=NN2C3=C(C=CC=N3)Cl)Br

Canonical SMILES

CC1=CC(=CC(=C1NC(=O)C2=CC(=NN2C3=C(C=CC=N3)Cl)Br)C(=O)NC)Cl

Origin of Product

United States

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